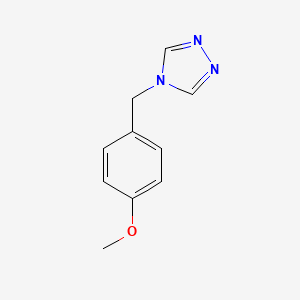

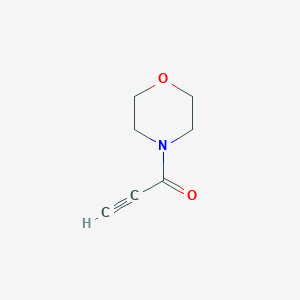

4-(Aminomethyl)cyclohexane-1-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study focused on the synthesis and characterization of a new Mannich-β-amino carbonyl compound derived from 4-methylcyclohexan-1-one, aniline, and 4-methylbenzaldehyde, using calcium chloride as a catalyst and ethanol as the reaction medium. This research contributes to the broader understanding of the chemical properties and potential applications of similar compounds (Hussein & Yousif, 2021).

Molecular Conformation Studies

- Research on the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, using NMR and molecular orbital methods, revealed that these isomers exist in zwitterionic forms in aqueous solutions. The study provides insights into their stable conformations and their potential interactions in various environments (Yanaka et al., 1981).

Polymer Formation and Structural Analysis

- A study investigated the condensation of 1,1-bis(aminomethyl)cyclohexane with formaldehyde, leading to a polymer that upon heating isomerizes to a nonacyclic compound. This research is crucial for understanding polymer formation and has potential applications in materials science (Suissa et al., 1997).

Catalysis in Organic Synthesis

- Research on palladium-catalyzed arylboration of 1,4-cyclohexadienes for the synthesis of 1,3-disubstituted cyclohexanes highlighted the importance of this method in the expedient synthesis of compounds with significant pharmacological potential (Pang et al., 2019).

Exploration of Molecular Interactions and Stability

- A study on the molecular structure of certain bicyclic skeletons including cyclohexane-based compounds provided insights into intermolecular interactions and the stabilities of these molecules, which is valuable for chemical and pharmaceutical applications (Weber et al., 2001).

Analysis of Carbonium Ions

- Research on the structure and stability of carbonium ions, particularly the 1-methylcyclopentyl cation, provided valuable information for understanding reaction mechanisms in organic chemistry (Olah et al., 1967).

Antiviral Synthesis and Evaluation

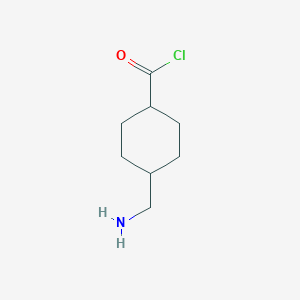

- A novel synthesis of 4-aminocyclohexene from cyclohex-3-ene-1-carbonyl chloride via a Curtius reaction was reported, highlighting its potential applications in the development of new antiviral drugs (Legraverend et al., 1990).

Crystal Structure and Absorption Spectra Analysis

- A study on cyclohexane-1,4-dione's absorption spectra in crystal and solution forms contributed to a deeper understanding of molecular behavior in different states, which is essential for materials science and spectroscopy (Ozeki & Tanaka, 1969).

Mesomorphic Properties in Electrooptic Displays

- Research on the synthesis of aryl esters of 4-n-alkylcyclohexene-1-carboxylic acids and their mesomorphic properties, including their potential applications in electrooptic displays, provides valuable insights for the development of advanced materials (Bezborodov et al., 1989).

Propiedades

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h6-7H,1-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTXWQMDCVOAKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515540 |

Source

|

| Record name | 4-(Aminomethyl)cyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)cyclohexane-1-carbonyl chloride | |

CAS RN |

78044-69-6 |

Source

|

| Record name | 4-(Aminomethyl)cyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)

![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)

![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)